1-Iodopropane--d5

Mass Spectrometry Quantitative Analysis Isotope Dilution

1-Iodopropane-d5 (CAS 1219794-94-1), also designated as 1-Iodopropane-1,1,3,3,3-d5, is a stable isotopologue of 1-iodopropane in which five hydrogen atoms at the C1 and C3 positions are replaced by deuterium. With a molecular formula of C₃H₂D₅I and a molecular weight of 175.02 g/mol, this deuterated alkyl iodide retains the characteristic reactivity of its protiated counterpart while providing a +5 Da mass shift for analytical discrimination.

Molecular Formula C3H2D5I
Molecular Weight 175.0229589
CAS No. 1219794-94-1
Cat. No. B1148780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodopropane--d5
CAS1219794-94-1
Synonyms1-Iodopropane--d5
Molecular FormulaC3H2D5I
Molecular Weight175.0229589
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Iodopropane-d5 (CAS 1219794-94-1): Deuterated Alkyl Iodide for Isotopic Tracing and Quantitative MS


1-Iodopropane-d5 (CAS 1219794-94-1), also designated as 1-Iodopropane-1,1,3,3,3-d5, is a stable isotopologue of 1-iodopropane in which five hydrogen atoms at the C1 and C3 positions are replaced by deuterium . With a molecular formula of C₃H₂D₅I and a molecular weight of 175.02 g/mol, this deuterated alkyl iodide retains the characteristic reactivity of its protiated counterpart while providing a +5 Da mass shift for analytical discrimination [1]. The compound is typically supplied as a colorless liquid, stabilized with copper to prevent decomposition, and is classified under halogenated hydrocarbons as a primary alkyl iodide .

Why Unlabeled 1-Iodopropane or Alternative Deuterated Iodopropane Analogs Cannot Substitute for 1-Iodopropane-d5


Substituting 1-iodopropane-d5 with unlabeled 1-iodopropane (MW: 169.99) fundamentally fails in any application requiring mass spectrometric discrimination or isotopic tracing, as the +5 Da mass difference is essential for separating analyte and internal standard signals in quantitative MS workflows [1]. Similarly, alternative deuterated analogs such as 1-iodopropane-d₃ (three deuterium atoms) or 1-iodopropane-d₇ (seven deuterium atoms) present distinct mass shifts (+3 Da and +7 Da, respectively), which may cause spectral overlap with co-eluting matrix components or fail to match the isotopic labeling pattern required for specific metabolic tracing or kinetic isotope effect (KIE) studies [2]. The specific deuterium placement at the C1 and C3 positions in 1-iodopropane-d5 also enables site-specific mechanistic investigations—probing α-deuterium KIE at the reactive C1 position and remote KIE at the terminal C3 methyl—that are inaccessible with uniformly labeled or differently positioned deuterated analogs .

Quantitative Differentiation Evidence for 1-Iodopropane-d5: Comparative Data vs Analogs


Mass Spectrometric Discrimination: +5 Da Mass Shift vs Unlabeled 1-Iodopropane for Internal Standard Applications

1-Iodopropane-d5 exhibits a +5.03 Da mass increment relative to unlabeled 1-iodopropane (MW 169.99 → 175.02), providing unambiguous MS discrimination without chromatographic separation differences . This mass shift positions the deuterated analog as an optimal stable isotope-labeled internal standard (SIL-IS) for quantitative GC-MS and LC-MS workflows, where the isotopically labeled compound behaves nearly identically to the analyte during extraction and chromatography but is distinguished by its distinct mass .

Mass Spectrometry Quantitative Analysis Isotope Dilution LC-MS GC-MS

¹H NMR Spectral Simplification: Near-Complete Suppression of C1 and C3 Proton Signals

Deuteration at the C1 (CD₂) and C3 (CD₃) positions of 1-iodopropane-d5 eliminates proton signals from these sites in ¹H NMR spectra, leaving only the C2 methylene protons (CH₂) detectable [1]. This selective signal suppression reduces spectral crowding and simplifies interpretation when analyzing complex reaction mixtures or biological matrices where overlapping proton resonances would otherwise obscure critical structural information .

NMR Spectroscopy Structural Elucidation Reaction Monitoring Metabolic Tracing

Kinetic Isotope Effect (KIE) Probing: Site-Specific Deuteration for Mechanistic Studies of S_N2 and Elimination Reactions

The site-specific deuteration pattern of 1-iodopropane-d5—with deuterium at the α-carbon (C1) and γ-carbon (C3) positions—enables independent investigation of primary (α) and remote (γ) kinetic isotope effects in nucleophilic substitution and elimination reactions . Comparative rate measurements between 1-iodopropane-d5 and unlabeled 1-iodopropane can quantify the magnitude of the deuterium KIE, which for C-D versus C-H bond cleavage in alkyl iodides has been documented to represent an activation energy difference of approximately 1–2 kcal/mol in surface-catalyzed thermal reactions [1].

Mechanistic Chemistry Kinetic Isotope Effect S_N2 Reactions Elimination Reactions Physical Organic Chemistry

Isotopic Purity and Analytical Reliability: Specification Compliance for Quantitative Method Validation

Commercial specifications for 1-iodopropane-d5 typically require a minimum isotopic enrichment of 98 atom% D, as documented in supplier certificates of analysis . This high isotopic purity ensures that the contribution of unlabeled (d₀) or partially labeled (d₁–d₄) species to the internal standard signal is below 2%, a threshold widely accepted in regulated bioanalytical method validation for minimizing cross-talk between analyte and internal standard channels [1].

Method Validation Quality Control Regulatory Compliance Bioanalysis

Recommended Procurement Scenarios for 1-Iodopropane-d5 Based on Quantitative Differentiation


Stable Isotope-Labeled Internal Standard (SIL-IS) for Quantitative LC-MS/MS and GC-MS/MS Bioanalysis of 1-Iodopropane or Propyl-Containing Metabolites

1-Iodopropane-d5 is the optimal internal standard for quantifying 1-iodopropane or propyl-containing metabolites in biological matrices (plasma, urine, tissue homogenates) via LC-MS/MS or GC-MS/MS. The +5.03 Da mass difference ensures baseline chromatographic co-elution while enabling unambiguous mass discrimination, correcting for matrix effects, extraction recovery variability, and ionization suppression. This application is essential for toxicokinetic studies of 1-iodopropane exposure, environmental monitoring of volatile organoiodides, and pharmacokinetic profiling of propyl-containing drug candidates.

Mechanistic Investigation of S_N2 and Elimination Reaction Pathways via Site-Specific Deuterium Kinetic Isotope Effect (KIE) Measurements

The site-specific deuteration pattern of 1-iodopropane-d5 (deuterium at α-C1 and γ-C3 positions) enables competitive kinetic experiments to measure primary and remote KIE values . By comparing reaction rates of 1-iodopropane-d5 versus unlabeled 1-iodopropane under identical conditions, researchers can determine whether C-H(D) bond cleavage at the α- or γ-position occurs in the rate-determining step, distinguishing between S_N2, E2, and radical mechanisms and validating computational transition-state models.

Synthesis of Deuterated Propyl-Containing Compounds for Metabolic Tracing and Pharmacokinetic Studies

1-Iodopropane-d5 serves as an electrophilic alkylating agent for introducing a fully characterized deuterated propyl group (CD₃CH₂CD₂–) into target molecules via N-, O-, or S-alkylation reactions . The resulting deuterated derivatives retain the +5 Da mass tag and site-specific labeling pattern, enabling their use as metabolic tracers in in vitro and in vivo studies, where LC-MS/MS can distinguish the administered deuterated compound from endogenous protiated species and track its metabolic fate through the appearance of deuterium-retaining metabolites.

¹H NMR Spectral Simplification for Reaction Monitoring and Structural Elucidation in Complex Matrices

With only the C2 methylene protons (CH₂) detectable in ¹H NMR, 1-iodopropane-d5 provides a clean diagnostic signal for tracking the propyl moiety through multi-step synthetic sequences or metabolic incubations [1]. This spectral simplification is particularly valuable when analyzing crude reaction mixtures containing multiple overlapping alkyl proton resonances or when monitoring the incorporation of the deuterated propyl group into larger biomolecules where endogenous proton signals would otherwise obscure the region of interest.

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